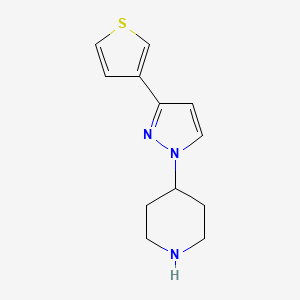
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Übersicht
Beschreibung
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Thiophene-based compounds, which include 4-(3-(thiophen-3-yl)-1h-pyrazol-1-yl)piperidine, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds interact with their targets to exert their therapeutic effects . The interaction with the targets leads to changes in the biological and physiological functions of the cells .
Biochemical Pathways
Thiophene-based compounds are known to affect various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene-based compounds are known to have various effects at the molecular and cellular level, contributing to their therapeutic properties .
Biologische Aktivität
The compound 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a novel derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological properties, supported by recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MIC) against various bacterial strains have been evaluated, indicating potent activity:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 | |
| Bacillus subtilis | 0.30 |
These values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response .
Case Studies
In a recent study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activities. Among the tested compounds, those with thiophene substitutions demonstrated enhanced antimicrobial and anti-inflammatory activities compared to their non-thiophene counterparts .
Another study focused on the molecular docking of this compound against various biological targets. The results indicated strong binding affinities with enzymes involved in inflammation and bacterial resistance mechanisms, suggesting a dual action profile that could be beneficial in treating infections with inflammatory components .
Computational Studies
Computational studies have provided insights into the electronic properties and binding interactions of this compound with biological targets. Density Functional Theory (DFT) calculations and molecular docking simulations revealed that the thiophene moiety enhances the compound's stability and interaction with target proteins . This supports experimental findings and underscores the importance of structural modifications for optimizing biological activity.
Eigenschaften
IUPAC Name |
4-(3-thiophen-3-ylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-5-13-6-2-11(1)15-7-3-12(14-15)10-4-8-16-9-10/h3-4,7-9,11,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELGSFPGQUXODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















